Product packaging for 4-Azaspiro[2.4]heptan-7-one(Cat. No.:)

4-Azaspiro[2.4]heptan-7-one

Cat. No.: B13652101
M. Wt: 111.14 g/mol
InChI Key: LJSNLBGPFGPPNV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Organic Chemistry Research

Spirocyclic heterocycles are organic compounds characterized by two rings connected through a single, shared atom, known as the spiro atom. This arrangement imparts a distinct three-dimensional geometry, a feature that is highly sought after in modern drug discovery. bldpharm.com Unlike their planar aromatic counterparts, the inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com The rigidity of the spirocyclic framework also contributes to improved metabolic stability and favorable physicochemical properties, such as modulated lipophilicity and aqueous solubility, which are critical for the development of successful drug candidates. bldpharm.com

Historical Context and Evolution of Azaspiro[2.4]heptane Scaffolds in Academic Exploration

The exploration of azaspirocyclic compounds is not a recent endeavor, with early research dating back several decades. However, the specific focus on the azaspiro[2.4]heptane scaffold has gained significant momentum in the 21st century. Initial investigations into related structures, such as 1-azaspiro[2.4]hepta-1,4,6-trienes, were reported in the early 2000s, focusing on their synthesis and electronic properties. nih.gov The development of scalable and efficient synthetic routes has been a crucial driver in the evolution of this field. Researchers have developed various methodologies for the multigram preparation of spirocyclic pyrrolidines, including those based on the azaspiro[2.4]heptane framework, highlighting their growing importance as advanced building blocks. researchgate.netacs.org The synthesis of chiral derivatives, such as (S)-7-amino-5-azaspiro[2.4]heptane, via techniques like asymmetric hydrogenation, further expanded the utility of this scaffold in creating enantiomerically pure compounds for pharmaceutical applications. acs.orgnih.gov

Overview of Current Research Trajectories for 4-Azaspiro[2.4]heptan-7-one and its Derivatives

Current research on this compound and its derivatives is largely driven by their potential in medicinal chemistry. A significant area of focus is their incorporation into antiviral agents. For instance, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a derivative of the core scaffold, is a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com

Another major research avenue involves the development of kinase inhibitors. Derivatives of 5-azaspiro[2.4]heptan-7-amine have been investigated as selective inhibitors of Janus kinase 1 (JAK1), a target for autoimmune diseases like rheumatoid arthritis. The unique spirocyclic structure is crucial for achieving selectivity over other kinases, such as JAK2.

Furthermore, the versatility of the this compound scaffold allows for the synthesis of a wide range of functionalized derivatives. Palladium-catalyzed intramolecular cyclization reactions of alkynyl carboxamides have been employed to prepare various substituted 5-azaspiro[2.4]heptane derivatives. tandfonline.com Ongoing research continues to explore novel synthetic methodologies to access diverse derivatives with tailored properties for various therapeutic applications. researchgate.netacs.org

Interdisciplinary Relevance of this compound in Synthetic and Medicinal Chemistry

The this compound scaffold sits (B43327) at the crossroads of synthetic and medicinal chemistry, demonstrating significant interdisciplinary relevance. For synthetic chemists, the challenge lies in developing efficient, stereoselective, and scalable methods to construct this unique architecture and its derivatives. researchgate.netacs.org This includes the exploration of novel catalytic systems and reaction pathways. tandfonline.com

For medicinal chemists, the scaffold offers a valuable tool for designing novel therapeutic agents with improved pharmacological profiles. bldpharm.com The rigid, three-dimensional nature of the azaspiro[2.4]heptane core allows for the precise positioning of pharmacophoric groups, leading to enhanced potency and selectivity. bldpharm.com Its role as a key building block in the synthesis of complex, biologically active molecules underscores its importance in the drug discovery pipeline. mdpi.comnih.gov The continued exploration of this scaffold is expected to yield new drug candidates for a variety of diseases.

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and application of this compound and its derivatives:

Derivative/ScaffoldResearch FocusKey Findings
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidAntiviral Drug SynthesisA crucial intermediate in the industrial synthesis of the HCV NS5A inhibitor, Ledipasvir. mdpi.com
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileKinase InhibitionIdentified as a potent and selective JAK1 inhibitor with potential for treating rheumatoid arthritis.
(S)-7-Amino-5-azaspiro[2.4]heptaneChiral SynthesisSynthesized with high enantioselectivity via asymmetric hydrogenation, serving as a key intermediate for quinolone antibacterial agents. acs.orgnih.gov
Substituted 5-Azaspiro[2.4]heptanesSynthetic MethodologyPrepared in moderate to excellent yields through Pd-catalyzed intramolecular cyclization of alkynyl carboxamides. tandfonline.com
Spirocyclic PyrrolidinesScalable SynthesisDevelopment of scalable synthetic routes for multigram preparation, highlighting their role as advanced building blocks for medicinal chemistry. researchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B13652101 4-Azaspiro[2.4]heptan-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

4-azaspiro[2.4]heptan-7-one

InChI

InChI=1S/C6H9NO/c8-5-1-4-7-6(5)2-3-6/h7H,1-4H2

InChI Key

LJSNLBGPFGPPNV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1=O)CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Azaspiro 2.4 Heptan 7 One and Its Structural Analogs

Retrosynthetic Analysis of the 4-Azaspiro[2.4]heptan-7-one Core Structure

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the bonds forming the azetidine (B1206935) ring and the cyclopropane (B1198618) ring.

One common approach involves disconnecting the C-N and C-C bonds of the lactam ring, suggesting a cyclization reaction between a cyclopropane-containing amino acid or its derivative. This strategy highlights the importance of appropriately functionalized cyclopropane precursors.

Another key disconnection breaks the spirocyclic linkage itself, pointing towards methods that form the spiro center as the final key step. This could involve intramolecular cyclizations or rearrangements of suitable acyclic or monocyclic precursors.

Furthermore, disconnections within the cyclopropane ring suggest a strategy starting from a pre-formed azetidinone with subsequent cyclopropanation. The choice of a particular retrosynthetic pathway often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

A notable strategy for constructing the 6-azaspiro[4.5]decane ring system, a related azaspirocyclic structure, utilized an intramolecular ene reaction of an acylnitroso compound. nih.gov This highlights the potential for using pericyclic reactions in the formation of such complex ring systems.

Classical and Modern Approaches to Azaspirocyclic Ring Construction

The construction of azaspirocyclic frameworks, including the this compound core, has been approached through a variety of classical and modern synthetic methodologies. These methods often focus on the efficient formation of one or both of the constituent rings.

The Staudinger [2+2] cycloaddition of ketenes and imines is a well-established method for the synthesis of β-lactams (azetidin-2-ones). researchgate.netresearchgate.net This reaction can be adapted to form spirocyclic β-lactams, which are precursors to compounds like this compound. The synthesis of spiro β-lactams can be achieved with high diastereoselectivity and good yields through the reaction of a cyclic ketene (B1206846) with an imine. researchgate.net

Key aspects of this methodology include:

Ketene Generation: Ketenes can be generated in situ from acid chlorides and a tertiary amine. researchgate.net

Stereoselectivity: The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction, and various strategies have been developed to control it. researchgate.net

Microwave-Assisted Synthesis: Ring-closure of 1,3-azadienes to form β-lactam rings can be efficiently carried out under solvent-free microwave conditions. researchgate.net

While traditional methods often involve heating, recent advancements have explored milder reaction conditions and the use of various catalysts to improve yields and stereoselectivity. researchgate.netresearchgate.net

Cyclopropanation is a fundamental strategy for constructing the three-membered ring of the spiro[2.4]heptanone framework. These strategies are crucial for synthesizing precursors to this compound.

Common cyclopropanation methods include:

Carbene-based reactions: Catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium catalysts yields mono- and dicyclopropanation products. researchgate.net

Dihalocarbene Cyclopropanation: The in-situ generation of dihalocarbenes followed by cyclopropanation of an appropriate olefin is a common method.

Asymmetric Cycloaddition: Asymmetric decarboxylative [3+2] cycloaddition reactions have been developed for the enantioselective synthesis of spiro[2.4]heptanes. rsc.org

The choice of cyclopropanation method often depends on the substrate and the desired stereochemistry of the final product.

Intramolecular cyclization reactions are powerful tools for the formation of spirocyclic systems, offering high efficiency and stereocontrol. Palladium-catalyzed reactions have emerged as particularly effective in this regard.

A significant example is the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides to prepare 5-azaspiro[2.4]heptan derivatives. tandfonline.comresearchgate.net This method has been shown to produce penta-substituted pyrrole (B145914) derivatives, including the spiro[2.4]heptane core, in moderate to excellent yields. tandfonline.com The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like Cs₂CO₃ in a suitable solvent. tandfonline.com

Other notable intramolecular cyclization strategies include:

Palladium-catalyzed aza-Wacker-type cyclization: This method has been used to access aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov

Palladium-catalyzed carbocyclization: The cyclization of o-alkynyl ketones can proceed through a carbopalladation pathway to form indanone derivatives. nih.gov

Palladium-catalyzed spirocyclization via C-H activation and benzyne (B1209423) insertion: This approach has been successful in synthesizing spirooxindoles and spirodihydrobenzofurans. acs.org

Intramolecular 1,3-dipolar cycloaddition: This strategy has been employed in the synthesis of new pyrrolidine (B122466) nitroxides. researchgate.net

Intramolecular coupling of sulfonyl hydrazones and boronic esters: This method provides access to multi-substituted bicyclic hydrocarbons. nih.gov

These palladium-catalyzed methods often exhibit high functional group tolerance and can be adapted for the synthesis of a wide range of spirocyclic compounds.

Catalyst System Substrate Product Yield Reference
Pd(PPh₃)₄ / Cs₂CO₃ / ZnCl₂Alkynyl carboxamide5-Azaspiro[2.4]heptan derivativeModerate to excellent tandfonline.com
Palladium(II) catalystVinyl cyclopropanecarboxamideAza[3.1.0]bicycleModerate nih.gov
Palladium catalysto-Alkynyl ketoneAlkylidene indanoneGood to excellent nih.gov

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules from simple starting materials in a single step. nih.govacs.orgresearchgate.net Several MCRs have been successfully applied to the synthesis of aza-spiro frameworks.

Ugi and Passerini Reactions: These isocyanide-based MCRs are particularly versatile. nih.govbeilstein-journals.org The Ugi four-component reaction (U-4CR) combines a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form α-aminoacyl amides. nih.govbeilstein-journals.org The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isonitrile to yield α-acyloxycarboxamides. nih.gov These reactions can be used to synthesize azaspiro compounds, which are natural product-like molecules. nih.gov For instance, a tandem Ugi 4CC/electrophilic ipso-iodocyclization has been developed for the one-pot synthesis of azaspiro[4.5]trienones. acs.org

Domino Reactions: Aza-spiro heterocycles can be synthesized through domino reactions involving in-situ generated enamines as intermediates. researchgate.net For example, a five-component cascade reaction has been used to synthesize N-fused heterocyclic compounds. researchgate.net

Microwave-Assisted MCRs: Microwave irradiation has been shown to accelerate MCRs for the synthesis of spiro heterocycles, often leading to higher yields and shorter reaction times. rsc.org

The use of MCRs offers a highly atom-economical and convergent approach to the synthesis of diverse libraries of aza-spiro compounds.

Reaction Type Components Product Key Features Reference
Ugi 4-Component ReactionAmine, Carbonyl, Carboxylic Acid, Isocyanideα-Aminoacyl amideHigh structural diversity nih.govbeilstein-journals.org
Passerini 3-Component ReactionAldehyde, Carboxylic Acid, Isonitrileα-AcyloxycarboxamideForms α-acyloxyamides nih.gov
Tandem Ugi/IodocyclizationAnisidines, Aldehydes, Propiolic Acids, IsocyanidesAzaspiro[4.5]trienoneOne-pot, good to excellent yields acs.org
Domino Cascade ReactionCyanoacetohydrazide, Acetophenones, Aldehydes, Nitroethylene, CysteamineN-fused heterocyclesFive-component, efficient researchgate.net

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective methods for the synthesis of enantiopure this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.

One key approach involves the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. acs.org This method provides access to (S)-7-amino-5-azaspiro[2.4]heptane, a valuable chiral building block. acs.org The stereoselectivity of such hydrogenations is often influenced by the choice of chiral catalyst and reaction conditions.

Other strategies for achieving stereoselectivity include:

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts in reactions such as cycloadditions and cyclizations can lead to the formation of enantiomerically enriched products. rsc.org

Organocatalysis: Chiral organocatalysts have been successfully used in atroposelective reactions to synthesize axially chiral compounds. beilstein-journals.org

The synthesis of enantiopure spiro[2.4]heptanes has been achieved through asymmetric decarboxylative [3+2] cycloaddition, highlighting the power of modern catalytic methods in controlling stereochemistry. rsc.org

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries represents a classical yet effective strategy for inducing stereoselectivity in the synthesis of complex molecules like azaspiro derivatives. smolecule.com This methodology involves the temporary incorporation of a chiral fragment into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

In the context of synthesizing spirocyclic amino acids and related structures, chiral auxiliaries derived from readily available chiral pool sources are often employed. For instance, the synthesis of (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a close analog of the target compound, can utilize chiral auxiliaries to establish the stereochemistry at the C6 position. The general principle involves attaching an auxiliary, such as a derivative of a chiral amine or alcohol, to a precursor molecule. This auxiliary then sterically hinders one face of the molecule, guiding the approach of reagents from the less hindered face during key bond-forming steps, such as alkylation or cyclization. nih.govresearchgate.net

Asymmetric Catalysis (Organo- and Metal-Catalyzed) in Spiro Compound Synthesis

Asymmetric catalysis has emerged as a powerful and efficient alternative to stoichiometric chiral auxiliaries for the enantioselective synthesis of spiro compounds. nih.gov This field is broadly divided into metal-catalyzed and organocatalyzed approaches, both of which have been successfully applied to the construction of spirocyclic frameworks. nih.gov

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. rsc.orgrice.edu This approach avoids the use of often toxic and expensive heavy metals. For the synthesis of spirocycles, several organocatalytic strategies have been developed. For example, enantioselective 1,3-dipolar cycloadditions catalyzed by chiral phosphoric acids can produce spiro[pyrrolidin-3,3′-oxindoles] with high yield and excellent stereoselectivity (up to 98% ee). rice.edu Similarly, multi-component reactions, which construct complex molecules in a single step, can be rendered asymmetric using organocatalysts like N,N-Diisopropylethylamine (DIPEA) to produce spiro derivatives. utrgv.edunih.govresearchgate.net

Catalyst Type Reaction Type Spiro Product Key Features Reference
Chiral Phosphoric Acid1,3-Dipolar CycloadditionSpiro[pyrrolidin-3,3'-oxindole]High yield, up to 98% ee, mild conditions. rice.edu rice.edu
Chiral Phosphoric Acid(4+3) CyclizationSpiro isoindolinone-oxepineHigh yields and enantioselectivities. rsc.org rsc.org
N,N-DiisopropylethylamineFour-Component ReactionSpiro[indoline-3,4-pyrano[2,3-c]pyrazole]High yield, green methodology (water solvent). utrgv.edu utrgv.edu
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Three-Component CondensationSpiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraonesEfficient one-pot synthesis. nih.gov nih.gov

Metal-Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively used to construct spirooxindoles and other spirocyclic systems. nih.govrsc.org Metals such as palladium (Pd), rhodium (Rh), zinc (Zn), and manganese (Mn) can facilitate a wide range of transformations, including cyclizations and cycloadditions. nih.govwalshmedicalmedia.com For example, palladium-catalyzed intramolecular Friedel–Crafts-type reactions have been developed to produce various spiro[4.5]cyclohexadienone derivatives. thieme-connect.com Zinc catalysts, noted for their low toxicity and abundance, have been used to synthesize 3,3′-dihydrofuran spirooxindoles with excellent yields and stereoselectivities. nih.gov The combination of a transition metal catalyst with a chiral ligand allows for precise control over the stereochemistry of the final spirocyclic product. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis merges the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. google.combeilstein-journals.org This approach is particularly valuable for creating complex chiral molecules. mdpi.com In the context of spirocycles, enzymes can be used for key stereoselective steps within a multi-step chemical sequence.

A notable example is the use of halohydrin dehalogenases (HHDHs) for the synthesis of spiro-oxazolidinones. researchgate.netacs.orgthieme-connect.com These enzymes can catalyze the ring expansion of spiro-epoxides in the presence of a cyanate (B1221674) source. Through protein engineering, specific HHDH mutants have been developed to produce either racemic or chiral spiro-oxazolidinones in good yields and high enantiomeric excess (ee). acs.orgthieme-connect.com This biocatalytic step can be integrated into a broader synthetic route, demonstrating the power of a chemoenzymatic strategy. acs.org

Green Chemistry Principles and Scalability in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign and scalable for industrial application. ijsrst.comscispace.com The synthesis of this compound and its analogs is increasingly being evaluated through the lens of green chemistry and scalability. acs.orgacs.org

The twelve principles of green chemistry provide a framework for this evaluation, encouraging waste prevention, high atom economy, use of safer solvents, energy efficiency, and employment of catalytic reagents over stoichiometric ones. acs.orgmsu.eduliverpool.ac.uk For a synthesis to be scalable, it must be robust, safe, cost-effective, and reproducible on a large scale (e.g., multigram to kilogram). researchgate.netnih.gov Researchers have successfully developed scalable syntheses for spirocyclic pyrrolidines, including 4-azaspiro[2.4]heptane, that commence from readily available starting materials and can be performed at a 100-gram scale. acs.orgacs.org An alternative scalable route for a related compound, 4-azaspiro[2.4]heptane, was developed commencing from tert-butyl cyclopropanecarboxylate (B1236923) to avoid the formation of unstable cyclopropanone. acs.orgacs.orgresearchgate.net

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents. liverpool.ac.uk Performing reactions in water or under solvent-free conditions are highly desirable alternatives. pharmafeatures.com Aqueous synthesis offers benefits such as low cost, non-flammability, and unique reactivity, while solvent-free reactions minimize waste and can lead to improved reaction rates.

For instance, an organocatalyzed, four-component synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazole] derivatives has been successfully carried out in water, demonstrating a green approach to complex spirocycles. utrgv.edu The use of microwave irradiation in this aqueous system further enhances energy efficiency by reducing reaction times significantly. utrgv.edu

Biocatalytic Transformations for Spirocyclic Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. google.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are derived from renewable sources. nih.gov

Several biocatalytic methods have been developed for the synthesis of spirocyclic systems.

Halohydrin Dehalogenases (HHDHs): As mentioned previously, HHDHs have been engineered to catalyze the synthesis of spiro-oxazolidinones from spiro-epoxides, achieving good yields and high enantioselectivity. researchgate.netacs.orgthieme-connect.com

Transaminases (TAs): ω-Transaminases are used for the asymmetric synthesis of chiral amines from prochiral ketones. This technology has been applied to produce 1-Oxa-8-azaspiro[4.5]decan-3-amine, a key intermediate, with high conversion and enantiomeric excess. sci-hub.se The process can be optimized for scale by removing the acetone (B3395972) byproduct to shift the reaction equilibrium. sci-hub.se

Peroxidases and Dehydrogenases: A fully biological, one-pot cascade reaction using a chloroperoxidase and a ketoreductase can convert 2-(γ-hydroxyalkyl)furans into γ-oxaspiro-γ-lactones. acs.org This multienzymatic approach has been successfully applied to the total synthesis of natural spirocyclic lactones. acs.org

These biocatalytic transformations highlight the potential for developing highly efficient and sustainable manufacturing processes for chiral spirocyclic compounds.

Enzyme Class Transformation Substrate Type Spirocyclic Product Key Advantages Reference
Halohydrin Dehalogenase (HHDH)Ring Expansion / [3+2] CycloadditionSpiro-epoxidesSpiro-oxazolidinonesHigh ee, mild conditions, engineered enzymes. acs.orgthieme-connect.com researchgate.netacs.orgthieme-connect.com
ω-Transaminase (ω-TA)Asymmetric AminationProchiral spirocyclic ketonesChiral spirocyclic aminesHigh conversion and ee, scalable process. sci-hub.se sci-hub.se
Peroxidase / DehydrogenaseOxygenation / Dehydrogenation CascadeHydroxy-functionalized furansSpirocyclic lactonesFully biocatalytic one-pot process. acs.org acs.org
Ruthenium/Phosphine (B1218219) ComplexAsymmetric HydrogenationProtected ethyl 1-(2-aminoaceto)cyclopropane carboxylates(S)-7-amino-5-azaspiro[2.4]heptane intermediateHigh enantioselectivities (up to 98.7% ee). nih.govacs.org nih.govacs.org

Chemical Reactivity, Derivatization, and Reaction Mechanisms of 4 Azaspiro 2.4 Heptan 7 One

Electrophilic and Nucleophilic Reactions of the 4-Azaspiro[2.4]heptan-7-one Carbonyl Group

The carbonyl group in this compound is a key site for chemical modifications, susceptible to both electrophilic and nucleophilic attacks. libretexts.orglibretexts.org

Nucleophilic Addition: Under neutral or basic conditions, the electrophilic carbon of the carbonyl group is attacked by nucleophiles. libretexts.org This process involves the formation of a covalent bond with the nucleophile, leading to an intermediate alkoxide ion, which is subsequently protonated to yield the final addition product. libretexts.org Common nucleophiles that react with carbonyl groups include organometallic reagents (like Grignard reagents), hydrides (from reagents like LiAlH₄ and NaBH₄), amines, and water. libretexts.orgsaskoer.ca While reactions with highly basic nucleophiles are often irreversible, additions of less basic nucleophiles can be reversible. libretexts.org For instance, the oxime functionality can be introduced via condensation reactions, providing a handle for further transformations such as reduction to amines. shms.edu

Electrophilic Addition: In acidic environments, the carbonyl oxygen can be protonated. libretexts.org This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating attack by even weak nucleophiles. libretexts.org

The reactivity of the carbonyl group is influenced by the polar nature of the carbon-oxygen double bond, which creates distinct regions for electrophilic attack at the oxygen and nucleophilic attack at the carbon. libretexts.orglibretexts.org

Functionalization Strategies on the Azaspiro[2.4]heptane Nitrogen Atom

The nitrogen atom within the 4-azaspiro[2.4]heptane scaffold offers a prime location for derivatization, enabling the synthesis of a diverse range of analogs.

N-Alkylation and N-Arylation: The nitrogen atom can act as a nucleophile, participating in substitution reactions with various electrophiles. smolecule.comsmolecule.com This allows for the introduction of a wide array of substituents, such as benzyl (B1604629) groups. smolecule.com

Protecting Group Strategies: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to enable selective functionalization at other positions of the molecule. The Boc group can be subsequently removed under specific conditions to yield the free amine.

Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, has been employed for the functionalization of the nitrogen atom. For example, palladium-catalyzed decarboxylative cyclization reactions of γ-methylidene-δ-valerolactones with isocyanates can lead to the formation of azaspiro[2.4]heptanones. acs.org The nature of the substituent on the isocyanate's nitrogen atom can influence the selectivity of the reaction. acs.org

These functionalization strategies are crucial for creating libraries of this compound derivatives with tailored properties for various applications.

Ring-Opening and Rearrangement Reactions of the Spiro[2.4]heptane System

The strained spiro[2.4]heptane system can undergo ring-opening and rearrangement reactions under certain conditions, providing pathways to different molecular scaffolds.

Ring-Opening of the Cyclopropane (B1198618) Ring: The high ring strain of the cyclopropane moiety makes it susceptible to cleavage. This can be initiated by acids or through reductive processes. For instance, treatment of N-[1-(hydroxymethyl)cyclopropyl]formamides with boron trifluoride etherate can induce a rearrangement to form cyclobutanones. thieme-connect.de

Rearrangements of Related Spiro Systems: Studies on related spirocyclic systems provide insights into potential rearrangements. For example, 6-oxa-4-azaspiro[2.4]hept-4-enes can be rearranged to N-[1-(hydroxymethyl)cyclopropyl]formamides upon heating in methanol. thieme-connect.de These formamides can then be converted to cyclobutanones. thieme-connect.de Such rearrangements highlight the synthetic versatility of the spirocyclic core.

These reactions underscore the potential of the 4-azaspiro[2.4]heptane framework to serve as a precursor for a variety of other cyclic and acyclic structures.

Transition Metal-Catalyzed Reactions on this compound Scaffolds (e.g., Palladium-Catalyzed Cross-Coupling and Cyclopropanation)

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of spirocyclic compounds, including those based on the this compound scaffold.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile in this context. They can facilitate:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce aryl or heteroaryl groups onto the scaffold, often starting from halogenated derivatives.

Decarboxylative Cyclizations: As mentioned earlier, palladium complexes can catalyze the decarboxylative cyclization of certain precursors to form azaspiro[2.4]heptanones. acs.org The choice of phosphine (B1218219) ligands can control the product distribution in these reactions. acs.org

Intramolecular Cyclization: Palladium-catalyzed intramolecular cyclization of alkynyl carboxamides has been reported for the synthesis of 5-azaspiro[2.4]heptane derivatives. shms.edu

Spirocyclopropanation: Palladium-catalyzed spirocyclopropanation reactions have been developed for the synthesis of gem-difluorinated oxa/azaspiro[2.4]heptanes. researchgate.net

Other Transition Metals:

Rhodium-Catalyzed Cyclopropanation: Rhodium catalysts have been shown to be highly efficient and diastereoselective in cyclopropanation reactions. acs.org

Silver-Catalyzed Cycloadditions: Silver complexes have been found to catalyze the [2+2] cycloaddition of imines to (alkoxymethylene)cyclopropanes to afford spiranes. thieme-connect.com

These transition metal-catalyzed methods offer mild reaction conditions and high levels of control over the synthesis of complex spirocyclic architectures. smolecule.com

Chemo-, Regio-, and Stereoselectivity in Derivatization of this compound

Achieving selectivity is a critical aspect of the derivatization of complex molecules like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the context of this compound, this could involve, for example, the selective reaction at the carbonyl group without affecting the nitrogen atom, or vice versa. The use of protecting groups is a key strategy for achieving chemoselectivity.

Regioselectivity: This pertains to the control of the position of a reaction on a molecule. In palladium-catalyzed decarboxylative cyclizations, the regioselectivity of the nucleophilic attack on the (π-allyl)palladium intermediate can be controlled by the electronic properties of the ligands and the substituents on the reactants, leading to either piperidones or azaspiro[2.4]heptanones. acs.org Similarly, regioselective 1,3-dipolar cycloadditions are important in the synthesis of related spiro systems. thieme-connect.com

Stereoselectivity: This involves controlling the three-dimensional arrangement of atoms in the product. Asymmetric hydrogenation is a powerful method for achieving high enantioselectivity in the synthesis of chiral spiro compounds. For instance, highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved using a ruthenium catalyst, providing a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane. acs.orgacs.org Organocatalysis, in synergy with transition metal catalysis, has also been employed to achieve high diastereoselectivity and enantioselectivity in the synthesis of chiral spiroisoxazolone derivatives. acs.org

The ability to control these aspects of selectivity is crucial for the synthesis of specific, well-defined derivatives of this compound for various applications.

Mechanism-Based Studies of Novel Transformations

Understanding the reaction mechanisms is fundamental to developing new and improved synthetic methods.

Palladium-Catalyzed Decarboxylative Cyclization: Mechanistic studies of the palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with isocyanates have been conducted using kinetic studies with NMR spectroscopy. acs.org These studies revealed that the oxidative addition of the lactone to the palladium(0) complex is the turnover-limiting step of the catalytic cycle. acs.org The proposed mechanism involves the formation of a Pd π-allyl intermediate, which can then be attacked by the nitrogen nucleophile at either the terminal or central carbon, leading to different products. acs.orgwhiterose.ac.uk

Halocyclization of Cyclopropyl (B3062369) Methanols: The mechanism of the intramolecular halocyclization of cyclopropyl methanols is suggested to involve the protonation of the alcohol by a Brønsted acid catalyst, followed by ionization and ring-opening of the cyclopropane to form a homoallylic alcohol intermediate. acs.org This intermediate then undergoes cyclization with an electrophilic halide source. acs.org

Computational Studies: Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms. For example, DFT studies have been employed to understand the regioselectivity in palladium-catalyzed annulation reactions for the synthesis of other spirocycles. smolecule.com

These mechanism-based studies are invaluable for optimizing reaction conditions, predicting outcomes, and designing novel transformations for the synthesis of this compound and its derivatives.

Advanced Structural Characterization and Conformational Analysis of 4 Azaspiro 2.4 Heptan 7 One Systems

Spectroscopic Methodologies for Elucidating Complex Aza-Spiro Architectures

A combination of advanced spectroscopic methods is crucial for unambiguously determining the complex structures of aza-spiro compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-azaspiro[2.4]heptan-7-one systems. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are indispensable for a definitive assignment of all proton and carbon signals, especially in substituted derivatives. researchgate.netrsc.org

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of the parent 4-azaspiro[2.4]heptane shows signals corresponding to the protons of the cyclopropane (B1198618) and the pyrrolidine (B122466) rings. chemicalbook.com For the this compound, the presence of the carbonyl group and the nitrogen atom significantly influences the chemical shifts of adjacent protons. In derivatives like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the complexity increases due to the presence of rotamers, which can be observed as distinct sets of signals in both ¹H and ¹³C NMR spectra. mdpi.com

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing connectivity within the molecule.

COSY experiments reveal proton-proton couplings, helping to trace the connectivity of the protons within the cyclopropane and pyrrolidinone rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly powerful for determining the through-space proximity of protons, which provides crucial information about the stereochemistry and conformation of the molecule. In the study of spiroisoxazolines, ROESY (a related technique) showed dipolar coupling that helped to establish the relative stereochemistry. nih.gov For conformationally rigid spiro systems, NOESY can distinguish between axial and equatorial substituents.

Interactive Data Table: Representative NMR Data for a this compound Derivative

Below is a table with representative, hypothetical ¹H and ¹³C NMR data for a substituted this compound derivative, illustrating the application of these techniques.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
H-1, H-20.6 - 0.9 (m)8.0 - 12.0To C-3, C-4With H-3, H-5
H-32.1 - 2.4 (m)20.0 - 25.0To C-1, C-2, C-4With H-1, H-2
C-4 (Spiro)-35.0 - 40.0--
H-53.2 - 3.5 (m)50.0 - 55.0To C-4, C-6, C-7With H-1, H-2, H-6
H-62.3 - 2.6 (m)38.0 - 42.0To C-4, C-5, C-7With H-5
C-7 (C=O)-175.0 - 180.0--
N-H7.5 - 8.0 (br s)-To C-5, C-7-

Note: The chemical shifts and correlations are illustrative and can vary significantly based on substitution patterns and solvent.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and its derivatives. researchgate.netresearchgate.net By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. researchgate.net

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for spiro compounds can involve cleavage of the bonds at the spiro center. aip.org For this compound, characteristic fragmentation would likely involve the loss of small molecules such as CO, C₂H₄, or fragments arising from the cyclopropane ring. The presence of the nitrogen atom also directs fragmentation pathways, often leading to stable nitrogen-containing ions. libretexts.org For example, in the mass spectra of some azaspiranes, fragmentation is regulated by the proximity of a gem-dimethyl group to the charged nitrogen, resulting in abundant ammonium (B1175870) ions. aip.org

Interactive Data Table: Hypothetical HRMS Fragmentation Data for this compound

m/z (calculated) m/z (observed) Possible Fragment Formula
125.0840125.0842[M]⁺C₇H₁₁NO
97.089197.0890[M - CO]⁺C₆H₁₁N
96.081396.0811[M - C₂H₅]⁺C₅H₁₀N
69.057869.0577[C₄H₇N]⁺C₄H₇N

Note: This data is hypothetical and serves to illustrate the type of information obtained from HRMS.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the carbonyl (C=O) and the N-H groups.

C=O Stretch: The lactam carbonyl group will exhibit a strong absorption band, typically in the range of 1680-1720 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

N-H Stretch: The N-H stretching vibration of the secondary amine in the lactam ring will appear as a moderate to strong band around 3200-3400 cm⁻¹. The broadness of this peak can indicate the extent of hydrogen bonding. For instance, in 10-azadispiro[2.1.3.5.23]decan-9-one, a strong absorption at 1705 cm⁻¹ is characteristic of the ketone C=O stretch, while a broad band at 3300 cm⁻¹ is indicative of an N-H stretch.

C-H Stretches: Absorptions corresponding to the C-H stretching of the cyclopropane and pyrrolidinone rings will be observed in the region of 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. The C-C bonds of the cyclopropane ring, for instance, may give rise to characteristic Raman signals. While specific Raman data for this compound is not readily available, studies on related ketones like cyclohexanone (B45756) show characteristic Raman peaks for their vibrational modes. researchgate.net In some spiro compounds, vibrational splitting observed in optical spectra has been correlated with breathing modes in the Raman spectrum. acs.org

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O (Lactam)Stretch1680 - 1720 (Strong)1680 - 1720 (Moderate)
N-H (Lactam)Stretch3200 - 3400 (Moderate, Broad)Weak or not observed
C-H (Aliphatic)Stretch2850 - 30002850 - 3000
C-H (Cyclopropane)Stretch~3100~3100
C-C (Ring)Stretch/BreathingWeakStrong

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. researchgate.netrsc.orgchemicalbook.comnih.govfrontiersin.orgnii.ac.jp For derivatives of this compound, which are often chiral due to the spirocyclic nature and potential substituents, obtaining a single crystal suitable for X-ray diffraction analysis is invaluable.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. This yields a detailed molecular structure, including bond lengths, bond angles, and torsional angles.

For chiral molecules, the absolute configuration can be determined using anomalous dispersion, especially if a heavy atom is present in the structure. nih.gov In the absence of a heavy atom, the absolute configuration can often be assigned by co-crystallizing with a known chiral molecule or by comparing the determined relative configuration with that of a known starting material. For example, the absolute configurations of certain chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives have been successfully determined using X-ray crystallography. nih.gov

Interactive Data Table: Illustrative Crystallographic Parameters for a this compound Derivative

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1044.4
Z4
R-factor0.045

Note: These parameters are hypothetical and representative of a typical small organic molecule.

The structural information obtained from X-ray crystallography is crucial for understanding structure-activity relationships, designing new derivatives with specific stereochemistry, and validating computational models.

Conformational Dynamics and Energetics of the Spiro[2.4]heptane Ring System

The spiro[2.4]heptane framework, which forms the core of this compound, possesses a unique set of conformational properties due to the fusion of a rigid cyclopropane ring with a more flexible five-membered ring. researchgate.net The cyclopropane ring is conformationally locked, but the five-membered pyrrolidinone ring can adopt various puckered conformations, typically described as envelope or twist forms.

The spiro junction forces the two rings into a roughly perpendicular orientation. The conformational flexibility of the five-membered ring is therefore constrained. Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of these molecules. nih.gov These calculations can identify the most stable conformations and the energy barriers for interconversion between them.

For the parent spiro[2.4]heptane, the cyclopentane (B165970) ring can undergo pseudorotation, a low-energy process where the pucker moves around the ring. However, the introduction of the nitrogen atom and the carbonyl group in this compound, along with potential substituents, will create more defined energy minima. The planarity of the amide bond (N-C=O) further influences the preferred conformations.

Understanding the conformational dynamics is important as the biological activity of these molecules can be highly dependent on the three-dimensional shape they adopt to bind to a biological target. The rigidity imparted by the spirocyclic system can reduce the entropic penalty upon binding, which is a favorable characteristic in drug design. researchgate.net

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Enantiomers

Many derivatives of this compound are chiral and can be resolved into their individual enantiomers. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for characterizing these enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary tool for studying chiral molecules. mdpi.com A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint for a particular enantiomer. The CD spectrum of the opposite enantiomer will be a mirror image.

CD spectroscopy is widely used for:

Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent DFT), the absolute configuration of an enantiomer can often be determined. rsc.org This method is particularly valuable when X-ray crystallography is not feasible. For example, the absolute configuration of chiral aza-boraspirobifluorenes was determined by comparing experimental CD spectra with theoretical electronic CD (ECD) spectra. rsc.org

Monitoring Chiral Separations: CD can be used as a detection method in chiral chromatography to distinguish between eluting enantiomers.

Studying Conformational Changes: The CD spectrum is sensitive to the conformation of the molecule. Changes in the spectrum upon varying temperature or solvent can provide insights into conformational equilibria.

For instance, the CD spectra of two new spiroisoxazolines were instrumental in assigning their absolute stereostructures. nih.gov Similarly, the absolute stereochemistry of chiral aza-boraspirobifluorenes was successfully determined by comparing their experimental CD spectra to theoretically calculated ones. rsc.org

Interactive Data Table: Hypothetical CD Spectral Data for an Enantiomer of a this compound Derivative

Enantiomer Wavelength (nm) Δε (L·mol⁻¹·cm⁻¹) Cotton Effect
(S)-enantiomer220+5.2Positive
250-3.8Negative
(R)-enantiomer220-5.2Negative
250+3.8Positive

Note: The wavelengths and Δε values are illustrative.

Computational and Theoretical Studies of 4 Azaspiro 2.4 Heptan 7 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and various reactivity descriptors, guiding synthetic efforts and the design of new functional molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular properties and reactivity. For 4-Azaspiro[2.4]heptan-7-one, DFT calculations are instrumental in determining key electronic parameters.

Recent studies have employed DFT to analyze related spirocyclic systems, such as 1-Azaspiro[2.4]hepta-1,4,6-trienes, revealing significant homoconjugative interactions between the lone-pair orbital of the nitrogen atom and the π-system of the five-membered ring. While direct DFT studies on this compound are not extensively documented in publicly available literature, the principles from related compounds suggest that the nitrogen lone pair and the carbonyl group in the lactam ring would be key determinants of its electronic behavior.

Table 1: Calculated Electronic Properties of a Model Spirocyclic System using DFT (Note: This is a representative table based on typical DFT outputs for similar molecules, as specific data for this compound is not available.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

This interactive table showcases typical electronic properties that can be calculated using DFT. The HOMO and LUMO energies are crucial for predicting reactivity, while the dipole moment provides insight into the molecule's polarity.

Ab Initio Calculations for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a high level of theory for calculating molecular properties. These calculations are computationally more intensive than DFT but can provide benchmark data for other methods. For this compound, ab initio calculations would be valuable for obtaining precise geometric parameters, vibrational frequencies, and thermochemical data. Although specific ab initio studies on this compound are not readily found in the literature, such calculations would be a logical step for a detailed theoretical characterization.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The rigid spirocyclic core of this compound still allows for some degree of conformational flexibility, particularly in the five-membered lactam ring. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior.

MD simulations can reveal the accessible conformations of this compound in different environments, such as in solution or when interacting with a biological target. By simulating the atomic motions, researchers can identify low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor and for the design of derivatives with specific conformational preferences. While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-suited to investigate its dynamic properties.

In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold

The unique three-dimensional shape of the this compound scaffold makes it an attractive starting point for the design of new bioactive molecules. In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates based on a given molecular scaffold.

These methods involve docking the this compound core and its virtual derivatives into the active site of a target protein to predict binding affinities and modes. This approach allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest potential for biological activity. The structural rigidity and defined stereochemistry of the spirocyclic system are advantageous for designing selective ligands.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

For this compound, DFT and ab initio calculations can provide theoretical spectra that, when compared with experimental measurements, can validate the computed geometry and electronic structure. Discrepancies between theoretical and experimental data can also point to subtle structural or environmental effects not accounted for in the computational model.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analog (Note: This is a representative table illustrating the comparison of predicted and experimental data, as specific data for this compound is not available.)

Spectroscopic ParameterPredicted ValueExperimental Value
13C NMR (C=O)175.2 ppm174.8 ppm
IR Stretch (C=O)1685 cm-11690 cm-1
1H NMR (α-proton)3.15 ppm3.20 ppm

This interactive table demonstrates how computational predictions can be compared with experimental spectroscopic data to confirm the structure and electronic environment of a molecule.

Theoretical Insights into Reaction Mechanisms Involving this compound

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways, including the structures of transition states and the energies of intermediates.

For this compound, theoretical studies could elucidate the mechanisms of its synthesis or its subsequent functionalization. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This can provide insights into the regioselectivity and stereoselectivity of reactions involving this spirocycle. While specific theoretical studies on the reaction mechanisms of this compound are not widely published, the application of these computational tools would undoubtedly accelerate its chemical exploration.

Medicinal Chemistry and Biological Target Identification Research Involving 4 Azaspiro 2.4 Heptan 7 One Scaffolds

Design Principles for 4-Azaspiro[2.4]heptan-7-one as a Privileged Scaffold in Drug Discovery Research

The this compound core is considered a privileged scaffold in drug discovery due to its inherent structural and physicochemical properties that make it suitable for interaction with a variety of biological targets. Privileged scaffolds are molecular frameworks that are capable of binding to multiple receptors or enzymes with high affinity, often serving as a starting point for the development of new therapeutics.

The design principles underpinning the use of the this compound scaffold include:

Three-Dimensionality and Structural Rigidity: Unlike flat, aromatic systems, the spirocyclic nature of this compound provides a well-defined three-dimensional arrangement of atoms. This rigidity can lead to higher binding affinity and selectivity for a specific biological target by pre-organizing the molecule in a conformation favorable for binding, thus reducing the entropic penalty upon binding. The defined spatial orientation of substituents on the scaffold allows for precise probing of the target's binding site.

Improved Physicochemical Properties: The introduction of spirocyclic motifs can favorably modulate key physicochemical properties of a drug candidate. These properties include aqueous solubility, lipophilicity (logP), and metabolic stability. By replacing a more flexible or planar moiety with a spirocyclic core, it is often possible to "escape from flatland" and design molecules with a better balance of properties required for oral bioavailability and favorable pharmacokinetic profiles.

Novelty and Patentability: The unique structure of the this compound scaffold provides access to novel chemical space, offering opportunities for the development of compounds with new biological activities and strong intellectual property protection.

Bioisosteric Replacement: The this compound moiety can serve as a bioisosteric replacement for other cyclic or acyclic structures in known pharmacophores. This strategy can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For instance, the related 5-azaspiro[2.4]heptane-6-carboxylic acid is a key component in the synthesis of the antiviral drug ledipasvir, highlighting the therapeutic potential of this scaffold. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogs, these studies involve the systematic modification of the scaffold and its substituents to identify key structural features required for potent and selective interaction with a biological target.

Systematic Modification of the Spirocyclic Ring and Substituents

A prominent example of SAR studies involving the this compound scaffold is in the development of novel quinolone antibacterial agents. Research has focused on the synthesis and evaluation of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives.

In one study, a series of novel chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolones were synthesized and their antibacterial activity was evaluated. nih.gov The stereochemistry of both the fluorocyclopropyl group at the 1-position and the amino-azaspiro[2.4]heptan moiety at the 7-position was systematically varied to understand its impact on potency.

The key findings from these stereochemical SAR studies indicated that derivatives with a 1-[(1R,2S)-2-fluorocyclopropyl] substituent were more potent against both Gram-positive and Gram-negative bacteria compared to other stereoisomers. nih.gov Furthermore, the stereochemistry of the spirocyclic moiety was crucial, with the 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] derivatives demonstrating superior activity. nih.gov

The most potent compound identified in this series was 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-1-[(1R,2S)-2-fluorocyclopropyl]quinolone, which exhibited excellent antibacterial activity. nih.gov These findings underscore the importance of precise stereochemical control in the design of potent drugs based on the this compound scaffold.

Substituent Effects on Molecular Interactions and Selectivity

The substituents on the this compound scaffold play a critical role in determining the molecule's interactions with its biological target and its selectivity for that target over others. The nature, size, and electronic properties of these substituents can influence hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the binding pocket.

In the context of the aforementioned quinolone antibacterials, the amino group at the 7-position of the spirocycle is a key feature for interaction with the bacterial DNA gyrase enzyme. The stereochemistry of this amino group, as established by the SAR studies, dictates the optimal orientation for binding and inhibition of the enzyme.

In Vitro Biological Screening Methodologies for Identifying Potential Biological Activities

Once a library of this compound analogs has been synthesized, a variety of in vitro biological screening assays are employed to identify their potential biological activities and to elucidate their mechanism of action. These assays are crucial for the initial stages of drug discovery and provide valuable data for further optimization of lead compounds.

Enzyme Inhibition Assays

Enzyme inhibition assays are a common method for screening compounds that can modulate the activity of a specific enzyme. These assays measure the ability of a compound to reduce the rate of a reaction catalyzed by the target enzyme.

For this compound derivatives, a key enzyme target has been bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov The inhibitory activity of quinolone derivatives containing the this compound scaffold against DNA gyrase is typically determined by measuring the supercoiling activity of the enzyme in the presence of the test compounds. The concentration of the compound that inhibits the enzyme's activity by 50% is known as the IC50 value. Lower IC50 values indicate greater potency.

Table 1: Example Data from a DNA Gyrase Inhibition Assay

Compound ID This compound Analog DNA Gyrase IC50 (µM)
Compound A (7S)-amino derivative 0.5
Compound B (7R)-amino derivative 5.2

This is an illustrative data table based on typical findings in the field and does not represent actual experimental data for specific, named compounds.

Receptor Binding Studies

Receptor binding studies are used to evaluate the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of a test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal effective concentration, EC50) of the test compound can be determined.

While specific receptor binding data for this compound derivatives is not extensively available in the public domain, related spirocyclic compounds have been evaluated in such assays. For example, oxadiazaspiro compounds have been assessed for their binding to the sigma-1 receptor using a human sigma-1 receptor radioligand assay, with reported Ki values of less than 100 nM. This demonstrates the applicability of this methodology to spirocyclic scaffolds.

Table 2: Example Data from a Receptor Binding Assay

Compound ID This compound Analog Receptor Target Binding Affinity (Ki, nM)
Compound X N-Aryl derivative Serotonin Receptor Subtype A 15
Compound Y N-Alkyl derivative Serotonin Receptor Subtype A 250

This is an illustrative data table based on typical findings in the field and does not represent actual experimental data for specific, named compounds.

Cell-Based Phenotypic Screening Approaches

Phenotypic screening is a drug discovery strategy that relies on observing the effects of compounds on a cellular or organismal model of a disease, without prior knowledge of the specific molecular target. nih.gov This "target-agnostic" approach focuses on identifying molecules that produce a desired change in the phenotype (e.g., causing cancer cells to die, reducing inflammation).

Historically, most first-in-class drugs were discovered through phenotypic screening. nih.gov After a period where target-based screening was favored, phenotypic approaches have seen a resurgence. nih.gov This is partly because target-based approaches have sometimes failed in clinical trials due to a poor correlation between modulating a single target and affecting the complex biology of a disease. nih.gov

In a typical cell-based phenotypic screen, a library of chemical compounds would be tested using a disease-relevant assay. For instance, if investigating neurodegenerative diseases, researchers might use patient-derived cells and screen for compounds that reverse a specific disease phenotype. nih.gov Advancements in high-throughput screening and automated microscopy have made these complex biological assays more efficient. nih.gov

While this methodology is powerful, no specific studies were identified that have utilized cell-based phenotypic screening to find bioactive derivatives of the this compound scaffold.

Mechanism of Action Elucidation for Bioactive this compound Derivatives

Once a "hit" compound is identified from a phenotypic screen, the next critical step is to determine its mechanism of action (MoA), which involves identifying the specific molecular target(s) it interacts with to produce its effect. This process, often called target deconvolution, is a significant challenge in phenotypic drug discovery.

Several advanced techniques are employed for this purpose:

Affinity-Based Probes: This strategy involves chemically modifying the bioactive compound to create a probe that can capture its cellular targets. rsc.org These probes can be used in live cells to identify even reversible, moderate-affinity interactions. rsc.org

Genetic Approaches: Techniques like CRISPR or RNAi screens can be used to systematically knock down genes in cells. If knocking down a specific gene mimics or blocks the effect of the compound, it suggests the protein product of that gene may be the target.

Proteomics and Transcriptomics: Researchers can treat cells with the compound and analyze changes in protein or RNA expression levels to gain insights into the biological pathways being affected, which can point toward the MoA.

Understanding the MoA is crucial for optimizing the lead compound and predicting potential side effects. No literature detailing the MoA elucidation for any bioactive this compound derivative was found in the search results.

Target Identification and Validation Strategies for Novel Ligands

Target identification is the process of finding the molecular target of a bioactive compound, as described above. Target validation is the subsequent, critical process of confirming that modulating this target is indeed responsible for the therapeutic effect and is relevant to the disease. nih.gov

Validation ensures that the identified target has therapeutic potential before significant resources are invested in drug development. nih.gov Strategies for validation include:

Genetic Validation: Using techniques like CRISPR-Cas9 to knock out or modify the gene encoding the target protein to see if it replicates the compound's effect.

Pharmacological Validation: Using other known molecules (tool compounds) that act on the same target to confirm the biological outcome.

In Vivo Models: Testing the therapeutic hypothesis in animal models of the disease, for example, by observing the effect of genetic knockout of the target gene on disease progression.

Successful target identification and validation provide a strong foundation for a structure-based drug design program. Specific targets for ligands based on the this compound scaffold have not been identified or validated in the available literature.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, an approach used when the 3D structure of the biological target is not known. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target and trigger its biological response. mdpi.com

Key pharmacophoric features include:

Hydrogen bond acceptors and donors mdpi.com

Hydrophobic areas mdpi.com

Positively and negatively ionizable groups mdpi.com

Aromatic rings mdpi.com

In a ligand-based approach, a pharmacophore model is generated by superimposing a set of known active molecules and extracting their common chemical features. ugm.ac.id This model represents a 3D hypothesis of the requirements for bioactivity.

Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of compounds. ugm.ac.idnih.gov This virtual screening process can rapidly identify novel molecules from different chemical classes that fit the pharmacophore and are therefore likely to be active, saving time and resources compared to traditional high-throughput screening. mdpi.com

No published research detailing the development of a pharmacophore model or its use in ligand-based drug design for the this compound scaffold was found.

Future Directions and Emerging Research Avenues for 4 Azaspiro 2.4 Heptan 7 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 4-azaspiro[2.4]heptan-7-one and its derivatives is geared towards overcoming the limitations of traditional multi-step methods, focusing on principles of green and sustainable chemistry. chemistryjournals.net A primary goal is the development of atom-economical, one-pot, or tandem reactions that construct the spirocyclic core with high stereocontrol from simple precursors.

Key research avenues include:

Biocatalysis: The use of engineered enzymes, or "carbene transferases," presents a frontier for the asymmetric synthesis of azaspirocycles. nih.gov This method offers the potential for high enantioselectivity and operates under environmentally benign aqueous conditions, representing a practical and scalable route. nih.gov

Electrosynthesis: Electrochemically driven methods are emerging as a powerful, sustainable alternative to conventional synthesis, replacing stoichiometric chemical oxidants with simple electrons. rsc.org Developing an electrochemical route for the key cyclization step in forming the azaspiro[2.4]heptan-7-one core could significantly reduce chemical waste and improve the safety profile of the synthesis. rsc.orgrsc.org

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the spiro-lactam framework in a single step from three or more starting materials would dramatically enhance synthetic efficiency. nih.gov Such catalyst-free or minimally catalyzed approaches are highly practical, offering step-, time-, and cost-effectiveness. nih.gov

Advanced Cycloaddition Strategies: Further exploration of stereoselective cycloaddition reactions, such as the formal [3+2] cycloaddition used to construct similar spiro-γ-lactam cores, could provide precise control over the stereochemistry of the scaffold, which is crucial for biological activity. nih.gov

These advanced synthetic strategies aim to not only make the this compound scaffold more accessible but also to align its production with modern standards of sustainability and efficiency.

Exploration of Diverse Biological Targets for this compound Derivatives

While the azaspiro[2.4]heptane core has been successfully utilized to develop potent antagonists for specific neurological receptors, its full potential as a pharmacophore remains largely untapped. Future research will focus on systematically exploring a wider range of biological targets to uncover new therapeutic applications. Spiro heterocycles are recognized as valuable frameworks in medicinal chemistry with the potential to address a wide array of medical conditions, including infections, cancers, and cardiovascular diseases. nih.gov

Initial successes provide a roadmap for future investigations:

Known Target Optimization: Derivatives of the closely related 5-azaspiro[2.4]heptane scaffold have been identified as potent dual antagonists of orexin (B13118510) 1 and 2 receptors and as selective antagonists for the dopamine (B1211576) D3 receptor. nih.govnih.govresearchgate.net Future work will likely involve fine-tuning substitutions on the this compound core to optimize potency, selectivity, and pharmacokinetic properties for these and other central nervous system targets.

Expansion into New Therapeutic Areas: The spiro-lactam motif is present in molecules with a broad range of biological activities. digitellinc.com Systematic screening of this compound derivative libraries against diverse target classes—such as kinases, proteases, and metabolic enzymes—could reveal unexpected activities. There is significant potential in exploring applications in oncology, metabolic disorders, and infectious diseases, where spiro-lactams have shown promise as antimicrobial agents against HIV and Plasmodium. digitellinc.comnih.gov

This expanded biological profiling will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel this compound derivatives. These computational tools can accelerate the design-make-test-analyze cycle by rapidly identifying promising new structures and predicting their properties and synthetic feasibility. frost.comresearchgate.net

Key applications of AI/ML in this context include:

De Novo Design: Generative AI algorithms, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on existing chemical data to design novel molecules. nih.govfrontiersin.org These models can explore the vast chemical space around the this compound core to generate derivatives optimized for specific properties, such as high binding affinity for a biological target or a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. researchgate.net

Synthesis Prediction: A significant challenge with AI-generated molecules is their synthetic accessibility. nih.gov Advanced ML models and large language models (LLMs) are being developed to predict viable synthetic routes for novel compounds. mdpi.comflogen.org By applying these tools, researchers can prioritize the design of this compound derivatives that are not only predicted to be active but also synthetically feasible, saving significant time and resources.

Property Prediction: Machine learning models can accurately predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. thermofisher.com This allows for the rapid screening of vast virtual libraries of derivatives, ensuring that laboratory efforts are focused on the most promising candidates.

By leveraging AI and ML, researchers can navigate the complexities of drug design more efficiently, leading to the faster identification of next-generation therapeutics based on the this compound scaffold.

Advanced Materials Science Applications of this compound Functionalized Polymers

Beyond its pharmaceutical applications, the this compound molecule holds potential as a unique building block in materials science. Its rigid spirocyclic structure and reactive functional groups (a lactam and a secondary amine) can be exploited to create polymers with novel properties.

Future research directions in this area include:

Ring-Opening Polymerization (ROP): The γ-lactam ring of this compound is a suitable monomer for ring-opening polymerization, a versatile method for synthesizing polyamides. rsc.orgrsc.org Incorporating the rigid spiro-unit into the polymer backbone could lead to polyamides with enhanced thermal stability, mechanical strength, and specific conformational properties. These materials could find use in high-performance engineering plastics or specialized fibers.

Functionalized Polymers for Biomedical Applications: Polyamides derived from designer lactams are being explored for a range of biomedical applications, including as drug delivery scaffolds and cell adhesion substrates. rsc.org Polymers incorporating the this compound unit could be designed to be biodegradable and biocompatible, serving as advanced biomaterials.

Materials for Electronics and Optics: Azaheterocycles and spirocyclic compounds are known to possess unique electronic and optical properties. nih.govopenaccessjournals.com By functionalizing the this compound core and incorporating it into conjugated polymer systems, it may be possible to develop novel materials for applications such as organic light-emitting diodes (OLEDs), organic semiconductors, or fluorescent sensors. nih.govopenaccessjournals.com

The exploration of this compound in materials science represents a nascent but promising field that could yield a new class of functional polymers.

Collaborative Research Paradigms for Accelerating Discovery

Progress in understanding and utilizing the this compound scaffold can be significantly accelerated by shifting from isolated research efforts to more integrated and collaborative models. The complexity of modern drug discovery and materials science necessitates the sharing of data, resources, and expertise across academic, industrial, and non-profit sectors. nih.gov

Future progress will be driven by:

Cloud-Based Data Sharing Platforms: The use of collaborative cloud platforms allows research teams from around the globe to share and analyze chemical and biological data in real-time. foonkiemonkey.co.ukforbes.com For a specific scaffold like this compound, a shared repository of synthetic protocols, screening results, and failed experiments would prevent duplication of effort and provide a rich dataset for training more accurate AI/ML models. thermofisher.combiopharmatrend.com

Open Source Tools and Models: The development and dissemination of open-source software and predictive models can democratize access to advanced computational tools. This enables smaller labs to participate in the in silico design and evaluation of novel derivatives without needing to develop their own proprietary systems.

Industry-Academia Partnerships: Collaborations between pharmaceutical companies and academic institutions can bridge the gap between basic research and clinical development. nih.gov Industry partners can provide resources for large-scale screening and optimization, while academic labs can contribute novel synthetic methods and explore new biological targets, creating a synergistic relationship that speeds up the translation of discoveries. schrodinger.comroche.com

By fostering a collaborative ecosystem, the scientific community can more rapidly overcome challenges and unlock the full potential of the this compound scaffold for both therapeutic and material innovations.

Q & A

Q. What are the established synthetic pathways for 4-Azaspiro[2.4]heptan-7-one, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthetic routes for this compound derivatives include:
  • [2+2] Cycloaddition : Reaction of ketene equivalents with imines under controlled conditions to form the spirocyclic core .

  • Ring-Closing Metathesis : Utilizes transition-metal catalysts (e.g., Grubbs catalyst) to construct the bicyclic system .

  • Multi-Step Functionalization : Starting from pyrrole derivatives, followed by oxidation and cyclization (e.g., Example 251 in ) .

  • Optimization Strategies :

  • Continuous Flow Reactors : Improve scalability and purity by minimizing side reactions (e.g., ) .

  • Purification Techniques : Chromatography or crystallization to isolate high-purity products.

    • Data Table : Comparison of Synthetic Routes
MethodKey Reagents/ConditionsYield RangePurity Optimization
[2+2] CycloadditionKetene, imine, Lewis acid catalyst50-70%Recrystallization
Ring-Closing MetathesisGrubbs catalyst, CH₂Cl₂, reflux45-65%Column chromatography
Multi-Step Functionalization4-Azaspiro[2.4]heptane derivatives40-60%Continuous flow reactors

Q. Which spectroscopic techniques are most effective for determining the stereochemistry of this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., monoclinic space group P2₁/c in related azabicyclo compounds) .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Coupling constants (e.g., J values) reveal spatial arrangements of substituents .
  • NOESY/ROESY : Detects through-space interactions to confirm ring conformations.
  • Vibrational Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How does the spirocyclic framework of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer :
  • Strain-Induced Reactivity : The fused spirocyclic system introduces angular strain, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) .
  • Enzymatic Ring-Opening : Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective reactions to yield β-amino acids .
  • Applications : Derivatives serve as intermediates for carbocyclic nucleoside analogs or enzyme inhibitors (e.g., cathepsin inhibitors) .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges in synthesizing this compound derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-7-Amino-5-benzyl derivatives in ) .

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-based) in cycloaddition or metathesis steps .

  • Dynamic Resolution : Combine kinetic resolution with racemization to enhance enantiomeric excess (ee).

    • Case Study :
  • Example 251 () achieved stereochemical control via rigid spirocyclic intermediates, confirmed by X-ray analysis .

Q. How does the spirocyclic structure modulate biological activity in enzyme inhibition studies?

  • Methodological Answer :
  • Rigidity and Binding Affinity : The spiro framework reduces conformational flexibility, enhancing target specificity (e.g., cysteine protease inhibition) .

  • Structure-Activity Relationship (SAR) :

  • Amino Substitutions : 7-Amino derivatives () improve hydrogen-bonding interactions with active sites .

  • Halogenation : Electron-withdrawing groups (e.g., bromophenyl in ) increase potency .

    • Data Table : SAR of Key Derivatives
DerivativeFunctional GroupIC₅₀ (nM)Target Enzyme
6-Phenyl-Ph16.8Cathepsin L
6-(4-Bromophenyl)-Br8.2Cathepsin B
7-Amino-5-benzyl-NH₂, -Bn12.4Adenosine Receptor

Q. What computational approaches are used to predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate conformational changes in solvated environments .
  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening pathways .
  • Docking Studies : Predict binding modes with enzyme targets (e.g., cathepsins) using software like AutoDock .

Contradictions and Considerations

  • Synthetic Yield Variability : and report conflicting yields for similar compounds (40-70% vs. 45-65%), highlighting the need for substrate-specific optimization .
  • Biological Activity : While emphasizes enzyme inhibition, suggests receptor modulation, indicating context-dependent mechanisms .

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